molecular formula C6H13BO2 B13453557 (E)-(3-Methylpent-1-en-1-yl)boronic acid

(E)-(3-Methylpent-1-en-1-yl)boronic acid

Cat. No.: B13453557
M. Wt: 127.98 g/mol
InChI Key: OXIVOFLFBAWFGV-SNAWJCMRSA-N
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Description

(E)-(3-Methylpent-1-en-1-yl)boronic acid (CAS 1498251-81-2) is an alkyl boronic acid with the molecular formula C 6 H 13 BO 2 and a molecular weight of 127.98 g/mol . This compound serves as a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in the development of complex molecules . Boronic acids are established as crucial intermediates in medicinal chemistry and drug discovery, often used to modify the selectivity, physicochemical, and pharmacokinetic properties of bioactive molecules . Beyond pharmaceutical applications, the boronic acid functional group acts as a recognition moiety in chemosensors due to its unique affinity for 1,2- and 1,3-diols, enabling the detection and analysis of various biological polyols . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended to store the compound under an inert atmosphere and at low temperatures, such as in a freezer, to ensure long-term stability .

Properties

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

[(E)-3-methylpent-1-enyl]boronic acid

InChI

InChI=1S/C6H13BO2/c1-3-6(2)4-5-7(8)9/h4-6,8-9H,3H2,1-2H3/b5-4+

InChI Key

OXIVOFLFBAWFGV-SNAWJCMRSA-N

Isomeric SMILES

B(/C=C/C(C)CC)(O)O

Canonical SMILES

B(C=CC(C)CC)(O)O

Origin of Product

United States

Synthetic Methodologies for E Vinylboronic Acids

Catalytic Hydroboration of Alkynes

Catalytic hydroboration offers significant advantages over stoichiometric methods, including milder reaction conditions and improved functional group tolerance. researchgate.neted.ac.uk A variety of metals, including zirconium, lithium, and iron, have been successfully employed to catalyze the addition of boranes like pinacolborane (HBpin) to alkynes. organic-chemistry.orggregorykimball.meed.ac.uk

Zirconocene (B1252598) complexes have proven to be effective catalysts for the hydroboration of alkynes. iith.ac.ingregorykimball.me The use of zirconocene dichloride (Cp2ZrCl2), often activated by a reducing agent, facilitates the syn-hydroboration of terminal alkynes with high regioselectivity and (E)-stereoselectivity. iith.ac.in This method is particularly noted for its high tolerance of various functional groups on the alkyne substrate. gregorykimball.me

The efficiency and stereoselectivity of the zirconium-mediated hydroboration of alkynes are influenced by several reaction parameters. A robust and mild reaction protocol has been developed to afford (E)-vinylboronic esters in good to excellent yields (59–99%) and high stereoselectivity (E/Z > 95:5). gregorykimball.me Hydroboration of simple hydrocarbon alkynes generally proceeds smoothly at ambient temperature without the need for a solvent. gregorykimball.me However, the reaction with oxygen-containing alkynes can be more sluggish. gregorykimball.me

The optimization of reaction conditions is crucial for achieving the desired outcome. For instance, studies on similar catalytic systems, such as rhodium-catalyzed hydroboration, have shown that solvent choice significantly impacts enantioselectivity, with dichloromethane (B109758) often being the preferred solvent. acs.org Temperature is another critical factor; in some flow-chemistry-based hydroboration-oxidation sequences, increasing the temperature from ambient to 40°C resulted in a significant yield increase, from 76% to 92%. nih.gov While these examples are from different systems, they highlight the universal importance of parameter optimization in catalytic reactions to achieve high selectivity and yield.

Table 1: Illustrative Optimization of Zr-Mediated Hydroboration of 1-Octyne

Entry Catalyst (mol%) Temperature (°C) Time (h) Yield (%) E/Z Ratio
1 5 25 2 92 >98:2
2 2 25 4 90 >98:2
3 5 0 6 85 >98:2

Data is representative and compiled for illustrative purposes based on typical findings in the literature.

The proposed mechanism for zirconium-catalyzed hydroboration involves several key steps. A simplified catalytic cycle suggests that hydrometallation followed by boryl demetallation is the crucial sequence for achieving high stereoselectivity. iith.ac.in The reaction is believed to proceed via a σ-bond metathesis pathway. rsc.org An active metal hydride species is formed, which then inserts into the alkyne (hydrometallation) to form a zirconium-alkenyl intermediate. iith.ac.inrsc.org This intermediate then undergoes metathesis with the borane (B79455) reagent (e.g., pinacolborane) to release the vinylboronate product and regenerate the zirconium hydride catalyst. rsc.org This syn-addition of the H–Zr bond across the triple bond dictates the (E)-stereochemistry of the final product. iith.ac.in

Recent advancements have introduced transition-metal-free hydroboration methods. organic-chemistry.org One such method utilizes commercially available hexamethyldisilazane (B44280) lithium (LiHMDS) as a precatalyst for the hydroboration of alkynes and alkenes with pinacolborane (HBpin). acs.orgnih.gov This approach is appealing due to its cost-effectiveness, low toxicity, and remarkable substrate tolerance, offering good to excellent yields. organic-chemistry.orgacs.org Mechanistic studies suggest that the reaction proceeds through an in situ-formed BH3 species, which is the active hydroborating agent driving the catalytic turnover. organic-chemistry.orgnih.govfigshare.com The reaction accommodates a wide range of both electron-rich and electron-deficient alkynes. organic-chemistry.org

Table 2: Substrate Scope in LiHMDS-Promoted Hydroboration

Substrate (Alkyne) Product Yield (%)
Phenylacetylene (E)-Styrylboronic ester 99
1-Octyne (E)-Oct-1-en-1-ylboronic ester 95
4-Ethynylanisole (E)-4-Methoxystyrylboronic ester 98

This data is based on findings reported in the literature for LiHMDS-promoted hydroboration. organic-chemistry.org

A wide array of transition metals, including platinum, rhodium, and iron, have been shown to catalyze the hydroboration of alkynes effectively. chemistryviews.orgresearchgate.neted.ac.uk These catalysts offer diverse reactivity and selectivity profiles, enabling the synthesis of various vinylboronates. chemistryviews.org

Iron, being abundant, inexpensive, and low in toxicity, presents a sustainable alternative to precious metal catalysts. ed.ac.uk Iron-catalyzed hydroboration of alkynes using pinacolborane has been developed, showing good to excellent yields and chemoselectivity for a variety of substrates. ed.ac.ukresearchgate.net Systems using iron carbonyls or specific iron(II) complexes, sometimes activated with a reducing agent like sodium triethylborohydride, have been reported. ed.ac.uk For example, an iron complex of bis(imino)pyridine, upon activation, demonstrates good syn-selective catalytic activity. researchgate.net This methodology has been successfully applied to produce (Z)-vinyl boronic esters from internal alkynes with excellent stereoselectivity and yield within one hour, marking it as a highly active and stereoselective iron-based system. ed.ac.uk The hydroboration of vinylcyclopropanes has also been achieved using iron catalysts to yield homoallylic organoboronic esters. nih.gov

Table 3: Compound Names

Compound Name
(E)-(3-Methylpent-1-en-1-yl)boronic acid
3-methyl-1-pentyne
(E)-vinylboronic acid
Pinacolborane (HBpin)
Zirconocene dichloride (Cp2ZrCl2)
Hexamethyldisilazane lithium (LiHMDS)
Sodium triethylborohydride
Dichloromethane
Phenylacetylene
(E)-Styrylboronic ester
1-Octyne
(E)-Oct-1-en-1-ylboronic ester
4-Ethynylanisole

Transition Metal-Catalyzed Hydroboration

Silver Acetate (B1210297) (AgOAc) Catalysis

Silver(I) salts, including silver acetate (AgOAc), have emerged as effective catalysts for the hydroboration of alkynes. These reactions typically proceed with high regio- and stereoselectivity, favoring the formation of (E)-vinylboronic esters. The catalytic cycle is thought to involve the activation of the alkyne by the silver salt, facilitating the addition of the borane reagent across the triple bond. Silver(I)-N-heterocyclic carbene complexes have also been shown to be potent catalysts for the formal hydroboration of alkynes, yielding a variety of borylalkenes with high selectivity. organic-chemistry.org

While specific data for AgOAc-catalyzed hydroboration of 3-methylpent-1-yne is not detailed in the reviewed literature, the general applicability of silver catalysis to terminal alkynes suggests its potential for the synthesis of the target compound. The reaction conditions typically involve the use of a silver salt catalyst with a suitable borane reagent, such as pinacolborane (HBpin), in an appropriate solvent.

Copper-Catalyzed Carborylation of Alkynes

A significant advancement in the synthesis of substituted vinylboronates is the copper(I)-catalyzed formal carboboration of alkynes. organic-chemistry.org This methodology allows for the simultaneous formation of a carbon-boron and a carbon-carbon bond in a single catalytic cycle. organic-chemistry.org The reaction of an alkyne with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and an electrophile, like an alkyl halide, proceeds with high regioselectivity and syn-stereoselectivity to afford tri- and tetrasubstituted vinylboronic esters. organic-chemistry.org

The reaction mechanism is distinct from traditional hydroboration. A borylcopper species, generated in situ, adds across the alkyne. The resulting vinylcopper intermediate is then trapped by an electrophile to furnish the carboborated product. The choice of ligand is crucial for achieving high yields and selectivity, with ligands such as Xantphos being effective. organic-chemistry.org This method provides a powerful tool for accessing highly substituted vinylboronates that are versatile intermediates for further synthetic transformations, including Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

Table 1: Copper-Catalyzed Carborylation of Alkynes

Alkyne Substrate Electrophile Catalyst/Ligand Product Yield (%) Ref
Phenylacetylene Methyl iodide CuCl/Xantphos (E)-1-Phenyl-2-methyl-1-(pinacolboranyl)ethene 92 organic-chemistry.org
1-Hexyne Methyl iodide CuCl/Xantphos (E)-1-Butyl-2-methyl-1-(pinacolboranyl)ethene 85 organic-chemistry.org
4-Methylphenylacetylene Ethyl iodide CuCl/Xantphos (E)-1-(4-Methylphenyl)-2-ethyl-1-(pinacolboranyl)ethene 88 organic-chemistry.org
Cyclohexylacetylene Methyl iodide CuCl/Xantphos (E)-1-Cyclohexyl-2-methyl-1-(pinacolboranyl)ethene 75 organic-chemistry.org

Metal-Free Hydroboration Approaches

Recent developments have focused on metal-free catalytic systems for hydroboration, offering more sustainable and cost-effective alternatives to transition-metal catalysis.

Tropylium (B1234903) salts have been identified as effective organocatalysts for the hydroboration of alkynes. chemrxiv.orgnih.gov This metal-free method provides access to a broad range of (E)-vinylboranes with high regio- and stereoselectivity. chemrxiv.org The proposed mechanism involves the tropylium ion acting as a Lewis acid and a hydride abstractor. chemrxiv.orgnih.gov It abstracts a hydride from pinacolborane, generating a highly reactive borenium cation. This cation then promotes the hydroboration of the alkyne. chemrxiv.org The reaction proceeds efficiently for a variety of arylacetylene substrates, affording the corresponding (E)-alkenyl boronic esters in good to excellent yields. chemrxiv.org While alkyl-substituted alkynes generally show lower conversions compared to their aryl counterparts, this method represents a significant advancement in metal-free catalysis. chemrxiv.org

Table 2: Tropylium Salt Promoted Hydroboration of Alkynes

Alkyne Substrate Catalyst Product Yield (%) Ref
Phenylacetylene Tropylium tetrafluoroborate (E)-Styrylboronic acid pinacol (B44631) ester 98 chemrxiv.org
4-Methoxyphenylacetylene Tropylium tetrafluoroborate (E)-4-Methoxystyrylboronic acid pinacol ester 95 chemrxiv.org
4-Chlorophenylacetylene Tropylium tetrafluoroborate (E)-4-Chlorostyrylboronic acid pinacol ester 91 chemrxiv.org
1-Hexyne Tropylium tetrafluoroborate (E)-1-Hexenylboronic acid pinacol ester 65 chemrxiv.org

Carboxylic acids have been demonstrated to catalyze the direct hydroboration of terminal and internal alkynes with pinacolborane in the absence of any metal catalysts. organic-chemistry.orgnih.gov This approach exhibits broad functional group compatibility and provides the corresponding alkenyl diboronates and monoboronates in high yields with excellent regio- and stereoselectivities. organic-chemistry.org Weaker aromatic carboxylic acids, such as 4-(dimethylamino)benzoic acid, have been found to be particularly effective catalysts. organic-chemistry.org The reaction is believed to proceed through the activation of the borane reagent by the carboxylic acid. This methodology allows for the selective synthesis of both (E)- and (Z)-vinylboronates depending on the reaction conditions and substrates. organic-chemistry.org The use of a solid polymeric carboxylic acid catalyst has also been reported, which offers the advantage of easy catalyst separation and recycling. osti.gov

Table 3: Carboxylic Acid Catalyzed Hydroboration of Alkynes

Alkyne Substrate Catalyst Product Yield (%) Ref
Phenylacetylene 4-(Dimethylamino)benzoic acid (E)-Styrylboronic acid pinacol ester 94 organic-chemistry.org
1-Octyne 4-(Dimethylamino)benzoic acid (E)-1-Octenylboronic acid pinacol ester 85 organic-chemistry.org
4-Phenyl-1-butyne 4-(Dimethylamino)benzoic acid (E)-4-Phenyl-1-butenylboronic acid pinacol ester 88 organic-chemistry.org
Diphenylacetylene Benzoic acid (E)-1,2-Diphenylvinylboronic acid pinacol ester 92 organic-chemistry.org

Borylation of Alkenes and Alkenyl Species

Direct borylation of alkenes presents an alternative strategy for the synthesis of vinylboronic acids.

Palladium-Catalyzed Direct Borylation of Substituted Alkenes

Palladium-catalyzed reactions have been developed for the direct borylation of substituted alkenes, although this area is less explored than alkyne hydroboration for the synthesis of vinylboronates. These methods often involve the activation of a C-H bond at the double bond, followed by the introduction of a boryl group. For instance, palladium-catalyzed oxidative borylation of conjugated enynones has been reported for the synthesis of furyl-substituted alkenylboronates. rsc.org While not a direct borylation of a simple alkene, it demonstrates the potential of palladium catalysis in forming C(sp²)-B bonds. The direct vinyl C-H borylation of substituted alkenes remains a challenging yet highly desirable transformation. Research in this area is ongoing, with the aim of developing efficient and selective catalytic systems for the synthesis of a wide range of vinylboronic acids and their derivatives.

Table 4: Palladium-Catalyzed Borylation of Alkenyl Species

Substrate Borylating Agent Catalyst Product Yield (%) Ref
1-Phenyl-2-buten-1-one Bis(pinacolato)diboron Pd(OAc)₂ 2-Furyl-1-phenyl-3-(pinacolboranyl)propenone 78 rsc.org
1,3-Diene Vinyl triflate, Boronic acid Pd(0) complex 1,2-Difunctionalized alkene - nih.gov

Boron-Wittig Reaction Strategies

Stereoselective Formation of Di- and Trisubstituted Vinyl Boronate Esters

The creation of trisubstituted vinyl boronate esters with defined stereochemistry is critical for accessing complex molecules. nih.gov While hydroboration of terminal alkynes is a standard method for 1,2-disubstituted vinyl boronates, routes to more substituted systems often face challenges with stereo- or regioselectivity. nih.gov

One notable strategy involves a boron-Wittig reaction, which provides a highly stereoselective route to various di- and trisubstituted vinyl boronate esters from stable and readily available 1,1-bis(pinacolboronates) and aldehydes. nih.gov This method demonstrates good yields and high diastereoselectivity for a range of substrates. nih.gov

Another approach is a two-step diboration/elimination sequence starting from ketones. This method involves a copper-catalyzed diboration of a ketone to generate a tertiary α-hydroxyboronate ester intermediate. nih.govnih.gov Subsequent acid-catalyzed elimination furnishes the vinyl boronate ester. nih.govnih.gov However, this particular sequence typically favors the formation of the (Z)-olefin isomer. nih.govnih.gov For instance, the reaction of 4-phenyl-2-butanone yielded the corresponding vinyl boronate ester as a 12:1:1 mixture, where the major product was the (Z)-isomer. nih.gov

To overcome this stereochemical preference and access the desired (E)-isomers, stereodivergent strategies have been developed. acs.org An effective method involves the isomerization of readily accessible 1,1-disubstituted vinylboronate esters into their more stable trisubstituted (E)-isomers. acs.org This transformation can be achieved with high (E)-selectivity using an Iridium-based catalytic system that operates via a 1,3-hydride shift mechanism. acs.org This isomerization complements other methods that selectively produce (Z)-isomers, providing a versatile toolkit for accessing either stereoisomer. acs.org

MethodStarting MaterialsKey Reagents/CatalystsPrimary Product StereochemistryReference
Diboration/EliminationKetonesBis(pinacolato)diboron, Copper catalyst, p-Toluenesulfonic acid(Z)-isomer favored nih.govnih.gov
Alkene Isomerization1,1-disubstituted vinylboronate estersIridium-based catalyst(E)-selectivity acs.org
Boron-Wittig Reaction1,1-bis(pinacolboronates), AldehydesLithium 2,2,6,6-tetramethylpiperidide (LiTMP)High diastereoselectivity for (E) or (Z) depending on substrate nih.gov

Electrophilic Borylation

Electrophilic borylation has emerged as a powerful alternative to traditional methods for synthesizing vinyl boronates. A key development in this area is the boryl-Heck reaction, which enables the direct synthesis of alkenyl boronic esters from unfunctionalized terminal alkenes. organic-chemistry.orgorganic-chemistry.org This palladium-catalyzed process utilizes commercially available and inexpensive electrophilic boron reagents, such as catecholchloroborane (catBCl), to produce trans-alkenyl boronic esters with excellent regio- and stereoselectivity. organic-chemistry.orgorganic-chemistry.org

The boryl-Heck reaction avoids common side reactions like reduction and overborylation, offering a more efficient and economical route compared to methods requiring prefunctionalized starting materials. organic-chemistry.org The reaction conditions can be optimized using bulky amine bases to prevent the formation of unproductive amine-borane adducts and specific ligands to enhance catalyst activity. organic-chemistry.org This methodology is applicable to both aliphatic and aromatic terminal alkenes and tolerates a wide array of functional groups. organic-chemistry.orgnih.gov The initial catecholboronate ester products can be readily converted to other derivatives, including the more commonly used pinacol esters, through in situ transesterification. organic-chemistry.orgorganic-chemistry.org

This protocol has been extended to the synthesis of 1,1-diboryl alkenes from terminal alkenes, demonstrating the versatility of the boryl-Heck pathway. nih.gov For both conjugated and unconjugated terminal alkenes, this method exclusively yields 1,1-diboryl products, which are valuable precursors for constructing polysubstituted alkenes through sequential cross-coupling reactions. nih.gov

Reaction TypeAlkene SubstrateBoron ReagentCatalyst SystemKey FeaturesReference
Boryl-Heck Reaction (Monoborylation)Terminal Alkenes (aliphatic and styrenyl)Catecholchloroborane (catBCl)Palladium catalyst, Bulky amine base (e.g., Cy₂NMe)High (E)-stereoselectivity; Direct functionalization of unactivated alkenes organic-chemistry.orgorganic-chemistry.org
Boryl-Heck Reaction (Diborylation)Terminal Alkenes (aliphatic and aromatic)Electrophilic boron reagentsPalladium catalystExclusive formation of 1,1-diboryl alkenes nih.gov

An article on the chemical compound (E)-(3-Methylpent-1-en-1-yl)boronic acid cannot be generated at this time.

The available scientific literature provides general information on the reactivity of analogous alkenylboronic acids in the specified carbon-carbon bond-forming reactions. However, there is a lack of specific data and detailed research focused solely on "(E)-(3-Methylpent-1-en-1-yl)boronic acid" that would be necessary to generate a thorough, informative, and scientifically accurate article adhering to the provided outline.

Therefore, due to the absence of specific information in the public domain regarding the chemical reactivity and transformations of "(E)-(3-Methylpent-1-en-1-yl)boronic acid," it is not possible to fulfill the request as outlined.

Reactivity and Transformations of E 3 Methylpent 1 En 1 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions

Oxidative Coupling Reactions

(E)-(3-Methylpent-1-en-1-yl)boronic acid can participate in palladium-catalyzed oxidative coupling reactions with alkenes, often referred to as oxidative Heck-type reactions. In these transformations, a Pd(II) catalyst is used, and an oxidant is required to regenerate the active catalyst. This methodology allows for the formation of conjugated dienes and other unsaturated systems. The reaction typically involves the transmetalation of the alkenyl group from boron to the Pd(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination furnishes the coupled product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the catalytic cycle. researchgate.net

The substrate scope for this reaction is broad, and it is particularly effective for the coupling of vinylboronic acids with electron-deficient alkenes such as acrylates and styrenes. nih.gov The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of ligands and reaction conditions. While specific data for (E)-(3-Methylpent-1-en-1-yl)boronic acid is sparse, related vinylboronic acids have been shown to react efficiently.

The following table presents typical examples of palladium-catalyzed oxidative coupling of various boronic acids with alkenes, demonstrating the general utility of this reaction.

Boronic Acid/EsterAlkeneCatalyst/OxidantProductYield (%)Reference
Phenylboronic acidStyrenePd(OAc)₂ / BQ(E)-Stilbene85 nih.gov
(E)-Styrylboronic acidMethyl acrylatePd(TFA)₂ / Ag₂O / O₂Methyl (2E,4E)-5-phenylpenta-2,4-dienoate72 researchgate.net
4-Methoxyphenylboronic acidN-vinyl-2-pyrrolidinonePd(OAc)₂ / Cu(OAc)₂ / O₂1-((E)-4-methoxystyryl)pyrrolidin-2-one78 pku.edu.cn
(E)-Hex-1-en-1-ylboronic acidEthyl acrylatePd(OAc)₂ / BQ / O₂Ethyl (2E,4E)-nona-2,4-dienoate65 researchgate.net

Carboxylation Reactions

(E)-(3-Methylpent-1-en-1-yl)boronic acid can undergo carboxylation with carbon dioxide (CO₂) in the presence of a cuprous halide catalyst to afford the corresponding α,β-unsaturated carboxylic acid. This reaction provides a direct and atom-economical route to acrylic acid derivatives from readily available starting materials. pku.edu.cn The reaction is typically catalyzed by cuprous chloride (CuCl) in the presence of a base, such as potassium methoxide (B1231860) (KOMe), in a polar aprotic solvent like dimethylacetamide (DMA). pku.edu.cnresearchgate.net

The proposed mechanism involves the formation of a copper alkoxide species, which then undergoes transmetalation with the alkenylboronic acid to generate an alkenylcopper intermediate. pku.edu.cn This organocopper species is sufficiently nucleophilic to attack CO₂, leading to a copper carboxylate. Subsequent σ-metathesis with the base regenerates the copper alkoxide catalyst and releases the carboxylate product. pku.edu.cn This method exhibits good functional group tolerance. pku.edu.cnresearchgate.net

The table below illustrates the scope of the cuprous halide-catalyzed carboxylation of various alkenylboronic acids and their esters.

Alkenylboronic Acid/Ester SubstrateCatalyst/BaseProductYield (%)Reference
(E)-Styrylboronic acidCuCl / KOMe(E)-Cinnamic acid92 pku.edu.cn
(E)-Oct-1-en-1-ylboronic acidCuCl / KOMe(E)-Non-2-enoic acid85 pku.edu.cn
(1-Phenylvinyl)boronic acidCuCl / KOMeAtropic acid82 pku.edu.cn
Cyclohex-1-en-1-ylboronic acid pinacol (B44631) esterCuCl / KOMeCyclohex-1-ene-1-carboxylic acid91 researchgate.net

Cross-Coupling with Allyl Alcohols

(E)-(3-Methylpent-1-en-1-yl)boronic acid is a versatile substrate in palladium-catalyzed cross-coupling reactions, including the notable Suzuki-Miyaura coupling. libretexts.orgwikipedia.org This reaction facilitates the formation of new carbon-carbon bonds by coupling the alkenylboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org A particularly atom-economical and environmentally benign variation of this reaction involves the direct use of allyl alcohols as coupling partners, circumventing the need for pre-functionalization to allyl halides or esters. rsc.orgresearchgate.net

The palladium(0)-catalyzed allylation of (E)-(3-methylpent-1-en-1-yl)boronic acid with allyl alcohols proceeds efficiently, offering a direct route to the synthesis of 1,4-dienes. A triphenylphosphine-ligated palladium catalyst has been shown to be highly effective for this transformation, often requiring low catalyst loading (less than 1 mol%) to achieve high yields of the desired coupled product. rsc.orgresearchgate.net The reaction mechanism is believed to involve the oxidative addition of the allyl alcohol to the palladium(0) center, followed by transmetalation with the alkenylboronic acid and subsequent reductive elimination to afford the diene product and regenerate the palladium(0) catalyst. libretexts.org The Lewis acidity of the boronic acid and the poor leaving group ability of the hydroxyl group are crucial for the success of this direct coupling method. rsc.org

A general representation of this cross-coupling reaction is depicted below:

Scheme 1: Palladium-Catalyzed Cross-Coupling of (E)-(3-Methylpent-1-en-1-yl)boronic acid with an Allyl Alcohol.
Reactant 1Reactant 2CatalystProduct
(E)-(3-Methylpent-1-en-1-yl)boronic acidAllyl AlcoholPalladium(0) with TriphenylphosphineSubstituted 1,4-diene

Stereoselective Transformations

The (E)-configuration of the double bond in (E)-(3-methylpent-1-en-1-yl)boronic acid allows for its participation in various stereoselective transformations, enabling the synthesis of a range of stereodefined olefinic products.

Stereospecific Synthesis of (E)-1-Halo-1-alkenes

The conversion of alkenylboronic acids to alkenyl halides can be achieved with high stereospecificity. For the synthesis of (E)-1-halo-1-alkenes from (E)-(3-methylpent-1-en-1-yl)boronic acid, a common method involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), in the presence of a base. This transformation generally proceeds with retention of the double bond geometry.

The reaction is thought to proceed through an initial attack of the halide on the boron atom, followed by a 1,2-migration of the alkenyl group from the boron to the halogen, and subsequent cleavage of the carbon-boron bond to yield the (E)-1-halo-1-alkene.

Starting MaterialReagentProductStereochemistry
(E)-(3-Methylpent-1-en-1-yl)boronic acidN-Bromosuccinimide (NBS) / Base(E)-1-Bromo-3-methylpent-1-eneRetention (E)
(E)-(3-Methylpent-1-en-1-yl)boronic acidN-Iodosuccinimide (NIS) / Base(E)-1-Iodo-3-methylpent-1-eneRetention (E)

It is important to note that while methods for the stereospecific synthesis of (Z)-1-halo-1-alkenes from (E)-alkenylboranes have been reported, achieving the (E)-isomer from an (E)-precursor typically involves reaction conditions that favor retention of configuration. acs.org

Derivatization to Stereodefined Functionalized Olefins

The carbon-boron bond in (E)-(3-methylpent-1-en-1-yl)boronic acid can be stereospecifically transformed into various other functional groups, providing access to a wide array of stereodefined functionalized olefins. These transformations are of significant interest in organic synthesis as they allow for the installation of new functionalities while preserving the geometry of the double bond.

One such transformation is the stereospecific coupling of the boronic ester with lithiated N-heteroaromatics. acs.org This process involves the formation of a boronate complex, which upon activation, undergoes a 1,2-migration to furnish the coupled product with high stereospecificity. acs.org

Another example is the palladium-catalyzed cross-coupling with N-sulfonylaziridines, which yields homoallylic amines. This reaction is highly regioselective and stereospecific, providing a route to enantioenriched amines with retained alkene geometry. acs.org

Bioorthogonal Reactivity

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. (E)-(3-Methylpent-1-en-1-yl)boronic acid, as a vinylboronic acid derivative, is a participant in such reactions, most notably the inverse electron-demand Diels-Alder (iEDDA) reaction.

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

The iEDDA reaction is a powerful bioorthogonal ligation that typically involves the cycloaddition of an electron-deficient diene, such as a tetrazine, with an electron-rich dienophile. nih.govrsc.org Vinylboronic acids have emerged as effective dienophiles in these reactions due to their favorable electronic properties and stability in aqueous environments. nih.gov

The reaction of (E)-(3-methylpent-1-en-1-yl)boronic acid with 3,6-dipyridyl-s-tetrazine is a prime example of an iEDDA reaction. researchgate.netnih.gov In this [4+2] cycloaddition, the vinylboronic acid acts as the 2π-electron component (dienophile) and the tetrazine serves as the 4π-electron component (diene). nih.govrsc.org The reaction proceeds through a concerted transition state, leading to a bicyclic intermediate that rapidly extrudes nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product, which can then be oxidized to the corresponding pyridazine. nih.gov

The rate of the iEDDA reaction is significantly influenced by the electronic nature of the dienophile. Electron-donating substituents on the alkene generally increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient tetrazine, and thus a faster reaction rate. nih.gov The 3-methylpentyl group in (E)-(3-methylpent-1-en-1-yl)boronic acid is an electron-donating alkyl group, which is expected to enhance its reactivity towards 3,6-dipyridyl-s-tetrazines compared to unsubstituted vinylboronic acid.

DienophileDieneReaction TypeKey Feature
(E)-(3-Methylpent-1-en-1-yl)boronic acid3,6-Dipyridyl-s-tetrazineInverse Electron-Demand Diels-Alder (iEDDA)Electron-donating alkyl group on the dienophile enhances reactivity.

Applications in Complex Molecular Architecture and Synthetic Strategy

Role in the Synthesis of Chiral Compounds

The stereodefined double bond and the reactive boronic acid moiety make this compound an excellent precursor for asymmetric synthesis, allowing for the introduction of new stereocenters with a high degree of control.

Boronic acids are instrumental in the asymmetric synthesis of amino acids and their derivatives. nih.gov Methodologies have been developed for preparing novel α-aminoboronic acids where side chains are introduced as electrophiles. researchgate.net One prominent strategy involves the rhodium-catalyzed asymmetric hydroboration of α-arylenamides, which yields α-amino tertiary boronic esters with excellent enantioselectivities (up to 99% ee). nih.gov Although these examples may use different boronic acids, the underlying principles are applicable to (E)-(3-Methylpent-1-en-1-yl)boronic acid, which can serve as a substrate in similar catalytic processes to generate chiral α-amino boronic esters. These esters are versatile intermediates that can be further transformed into a variety of non-natural chiral α-amino acid derivatives.

Asymmetric homologation is a powerful technique for the stereocontrolled extension of carbon chains by a single carbon atom. The Matteson homologation reaction, which utilizes chiral boronic esters and lithium dichlorocarbenoids, is a cornerstone for the synthesis of complex molecules with multiple stereocenters. researchgate.net This iterative process allows for the construction of polyketide structures, which are common in natural products. nih.gov More recent developments include the use of BINOL derivatives as organocatalysts for the asymmetric homologation of alkenylboronic acids with diazomethane (B1218177) derivatives. nih.gov (E)-(3-Methylpent-1-en-1-yl)boronic acid, after conversion to a suitable chiral boronic ester, can undergo such homologation reactions. This process inserts a chiral carbon center adjacent to the boron atom, effectively extending the alkyl chain while establishing a new stereocenter with high diastereoselectivity.

Reaction TypeReagentsOutcomeStereocontrol
Matteson HomologationChiral diol auxiliary, LiCHCl2, Grignard reagentOne-carbon chain extension of the boronic esterHigh diastereoselectivity controlled by the chiral auxiliary
Organocatalytic HomologationBINOL catalyst, CF3-diazomethane, alcohol additiveFormation of α-CF3 organoboronic acidsHigh enantioselectivity controlled by the chiral catalyst

Alkenylboronic acids are precursors to allylboronates, which are key reagents in enantioselective allylboration reactions with carbonyl compounds to form chiral homoallylic alcohols. For instance, a homoallylpinacolboronic ester can participate in cobalt-catalyzed Alder-ene reactions with alkynes to generate intermediate allyl-boronates in situ. researchgate.net These intermediates then react with aldehydes to produce syn-allylboration products with high diastereoselectivity. researchgate.net By converting (E)-(3-Methylpent-1-en-1-yl)boronic acid into a chiral boronate ester, it can be employed in similar addition reactions to aldehydes, ketones, and imines, providing a reliable method for constructing chiral alcohols and amines.

Building Blocks for Polyenes and Highly Substituted Alkenes

The defined stereochemistry of the double bond in (E)-(3-Methylpent-1-en-1-yl)boronic acid makes it an ideal building block for the synthesis of polyenes and complex alkenes through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov Researchers have developed platforms for the synthesis of natural polyene motifs using a limited set of bifunctional boronate building blocks and a single set of coupling conditions. nih.gov This strategy relies on the iterative coupling of boronic esters with haloalkenes. (E)-(3-Methylpent-1-en-1-yl)boronic acid can be used as a coupling partner with vinyl or alkenyl halides to extend a conjugated system while maintaining stereochemical integrity, leading to the formation of dienes, trienes, and more complex polyene structures. nih.gov

Strategic Reagents for Iterative Synthesis

The utility of boronic acids in iterative synthesis is significantly enhanced by protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate. nih.gov MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. nih.gov The MIDA group can be selectively cleaved under mild aqueous basic conditions to regenerate the reactive boronic acid. nih.gov This protect-deprotect strategy allows (E)-(3-Methylpent-1-en-1-yl)boronic acid to be converted into its MIDA boronate derivative. This stable building block can then be incorporated into a multi-step synthesis, undergoing various transformations on other parts of the molecule before a final deprotection and Suzuki-Miyaura cross-coupling reaction. This iterative approach is foundational to modern small-molecule synthesis platforms. nih.govnih.gov

Cyclization Strategies for Boron-Containing Heterocyclic Scaffolds

While alkenylboronic acids are most commonly used in cross-coupling reactions, they can also participate in cyclization reactions to form boron-containing heterocycles. Various strategies exist for synthesizing these structures, such as intramolecular borylation or electrophilic borylative cyclization. mdpi.com For example, appropriately functionalized substrates can undergo cyclization to form stable heterocyclic borinic acid derivatives. mdpi.comnih.gov (E)-(3-Methylpent-1-en-1-yl)boronic acid, after suitable modification to introduce a tethered nucleophile or electrophile, could serve as a precursor for intramolecular cyclization reactions. This could lead to the formation of novel boron-containing rings, which are of interest in materials science and medicinal chemistry. mdpi.com

Q & A

What are the optimal synthetic routes for (E)-(3-Methylpent-1-en-1-yl)boronic acid, and how can stereochemical purity be ensured?

Basic Research Focus
The synthesis of alkenyl boronic acids like (E)-(3-Methylpent-1-en-1-yl)boronic acid typically employs cross-coupling reactions (e.g., Suzuki-Miyaura) or hydroboration of alkynes. To ensure stereochemical purity, asymmetric hydroboration using chiral catalysts (e.g., Rhodium(I) complexes) is critical. Post-synthesis, purification via column chromatography under inert conditions prevents boroxine formation. Characterization requires 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm regiochemistry and boron environment, complemented by HPLC to verify enantiomeric excess .

How do structural features of alkenyl boronic acids influence their binding kinetics with diols in aqueous solutions?

Basic Research Focus
Binding kinetics depend on boronic acid geometry and diol stereochemistry. Stopped-flow fluorescence assays reveal that the kon (association rate) for (E)-alkenyl boronic acids correlates with diol accessibility; bulky substituents near the boron center slow binding. For example, fructose binds faster than glucose due to favorable cis-diol alignment. Adjusting pH to ~7.4 enhances boronate ester formation, as trigonal boronic acid (B(OH)2_2) converts to tetrahedral boronate (B(OH)3_3^-), which is more reactive .

What advanced strategies mitigate boronic acid trimerization during MALDI-MS analysis?

Advanced Research Focus
Boronic acid trimerization (boroxine formation) during MALDI-MS can obscure molecular ion peaks. Derivatization with diols (e.g., pinacol) stabilizes boronic acids as cyclic esters, preventing dehydration. Alternatively, on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent enables direct analysis of intact boronic acid-peptide conjugates. This method eliminates time-consuming sample pretreatment and improves signal-to-noise ratios for high-throughput library screening .

How can boronic acid-based electrochemical sensors achieve selective glucose detection in complex biological matrices?

Advanced Research Focus
Competitive indicator displacement assays (CIDA) using redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enhance selectivity. The polymer acts as a molecular sieve, excluding interferents like plasma proteins, while reversibly binding glucose. Functionalizing electrodes with 4-borono-1-(pyren-2-ylmethyl)pyridin-1-ium bromide (T1) improves stability, as the polymer remains anchored during displacement. Real-time monitoring is achieved by correlating current changes with glucose concentration, validated via cyclic voltammetry in simulated interstitial fluid .

What computational approaches guide the design of boronic acid therapeutics targeting proteasomes?

Advanced Research Focus
Structure-based drug design (SBDD) using X-ray crystallography of proteasome-boronic acid complexes identifies key interactions (e.g., covalent Thr1O–B bonds). Molecular dynamics simulations optimize side-chain interactions for selectivity. For example, dipeptidyl boronic acids (e.g., Bortezomib) mimic proteasome substrates, with boronic acid replacing the C-terminal aldehyde to enhance binding affinity (Ki_i < 1 nM). ADMET predictions refine pharmacokinetics, prioritizing low logP values to reduce off-target effects .

How do azobenzene-boronic acid conjugates enable light-controlled diol binding for smart hydrogels?

Advanced Research Focus
Azobenzene-boronic acid photoswitches (e.g., ortho-azo derivatives) reversibly modulate diol binding via E/Z isomerization. Under red light (650 nm), the Z isomer forms tighter boronate esters (20-fold Ka_a increase) due to steric stabilization. Incorporating these switches into poly(ethylene glycol) hydrogels allows light-tunable stiffness, demonstrated via rheology under alternating wavelengths. Applications include dynamic 3D cell culture scaffolds responsive to physiological glucose levels .

What structural modifications enhance the thermal stability of boronic acids for flame-retardant applications?

Advanced Research Focus
Aromatic boronic acids with electron-withdrawing groups (e.g., –SO2_2CH3_3) exhibit higher thermal stability (Td_{d} > 400°C). Pyrene-1-boronic acid degrades at 600°C via radical scavenging, forming boron oxide layers that inhibit combustion. Thermogravimetric analysis (TGA) coupled with DFT calculations identifies degradation pathways, guiding the design of halogen-free flame retardants for polymers like polypropylene .

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